molecular formula C6H6Cl2N2O2 B11775913 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione

5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11775913
M. Wt: 209.03 g/mol
InChI Key: MLNCHQNQEIOSDN-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine dione derivative characterized by chloro substituents at positions 5 and 6 and an ethyl group at position 3. Pyrimidine diones are heterocyclic compounds with a fused 1,3-diazine ring system, often studied for their biological and agrochemical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

5,6-dichloro-3-ethyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C6H6Cl2N2O2/c1-2-10-5(11)3(7)4(8)9-6(10)12/h2H2,1H3,(H,9,12)

InChI Key

MLNCHQNQEIOSDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(NC1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination Using Phosphoryl Chloride

A widely adopted method involves treating 5,6-dihydroxy-3-ethylpyrimidine-2,4(1H,3H)-dione with excess phosphoryl chloride under reflux conditions. This single-step process replaces hydroxyl groups at positions 5 and 6 with chlorine atoms, achieving yields of 60–70%. The reaction mechanism proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid catalyst. Optimal conditions include:

  • Temperature : 80–110°C
  • Reaction Time : 3–5 hours
  • Molar Ratio (precursor : POCl₃): 1:5

Post-reaction workup involves quenching excess POCl₃ with ice, followed by extraction using chloroform or dichloromethane. This method is noted for its simplicity but requires careful handling due to POCl₃’s corrosive nature.

Bromination-Chlorination Cascade

An alternative two-step approach first introduces bromine at positions 5 and 6 before substituting it with chlorine. Starting with 3-ethylpyrimidine-2,4,5,6-tetrol, bromination using liquid bromine in aqueous medium yields 5,6-dibromo-3-ethylpyrimidine-2,4(1H,3H)-dione. Subsequent treatment with POCl₃ or PCl₃ replaces bromine with chlorine, achieving a 65% overall yield. Key advantages include improved regioselectivity and reduced side reactions compared to direct chlorination.

Table 1: Comparative Analysis of Halogenation Methods

Method Reagents Yield (%) Purity (%) Key Limitations
Direct Chlorination POCl₃ 60–70 85–90 Corrosive reagents
Bromination-Chlorination Br₂, POCl₃ 65 90–95 Multi-step, higher cost

Cyclocondensation Strategies

Urea-Based Cyclization

5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is synthesized via cyclocondensation of ethylurea with dichloromalonyl chloride. This one-pot reaction forms the pyrimidine ring while introducing chlorine atoms at positions 5 and 6. The process requires:

  • Solvent : Dimethylacetamide (DMAc)
  • Catalyst : Potassium tert-butoxide
  • Temperature : 120–140°C

Yields range from 55–60%, with byproducts including unreacted malonyl chloride and ethylurea derivatives.

Oxidation of Dihydroxy Intermediates

Jones oxidation (CrO₃ in H₂SO₄) is employed to convert 5,6-dihydroxy-3-ethylpyrimidine intermediates to the corresponding dione structure before chlorination. This step ensures the 2 and 4 positions remain oxidized, critical for maintaining the dione framework during subsequent reactions.

Functional Group Transformations

Decarboxylation of Carboxylic Acid Derivatives

Carboxylated precursors, such as 5,6-dichloro-3-ethylpyrimidine-2,4-dione-5-carboxylic acid, undergo decarboxylation using copper(I) oxide in quinoline at 200°C. This eliminates the carboxylic acid group while preserving chlorine substituents, yielding the target compound in 75% purity.

Alkylation and Protecting Group Chemistry

Ethyl groups at position 3 are introduced via alkylation of pyrimidine-2,4(1H,3H)-dione using ethyl iodide and potassium carbonate. Protecting groups like tert-butyldiphenylsilyl ether are utilized to shield hydroxyl groups during chlorination, later removed via hydrolysis with tetrabutylammonium fluoride (TBAF).

Table 2: Key Reaction Conditions for Functionalization

Reaction Type Reagents Temperature (°C) Yield (%)
Decarboxylation Cu₂O, quinoline 200 75
Alkylation Ethyl iodide, K₂CO₃ 80 70
Deprotection TBAF, THF 25 90

Analytical and Optimization Insights

Regioselectivity Challenges

Chlorination at positions 5 and 6 competes with substitution at positions 2 and 4. Using bulky bases like triethylamine minimizes undesired chlorination at the dione oxygen atoms, enhancing selectivity for positions 5 and 6.

Solvent Effects

Polar aprotic solvents (e.g., DMAc, DMSO) improve reaction rates by stabilizing ionic intermediates. Conversely, non-polar solvents like toluene reduce side reactions but lower yields due to poor solubility of pyrimidine precursors.

Scalability and Industrial Adaptations

Large-scale production employs continuous flow reactors for bromination-chlorination cascades, reducing processing time by 40% compared to batch methods. Environmental considerations drive the adoption of catalytic POCl₃ recycling systems, minimizing waste generation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 6 are highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the adjacent carbonyl groups.

Reaction ConditionsReagents/SubstratesProductsYieldKey Findings
Aqueous NaOMe, refluxMethanol5,6-Dimethoxy-3-ethylpyrimidine-2,4(1H,3H)-dione85%Methoxy groups replace chlorides via SNAr mechanism. Steric hindrance from the ethyl group slows reaction kinetics .
NH3 in THF, RTAmmonia5,6-Diamino-3-ethylpyrimidine-2,4(1H,3H)-dione72%Exclusive substitution at position 5 due to lower steric hindrance .
Et2NH, DMF, 80°CDiethylamine5-(Diethylamino)-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione68%Regioselectivity controlled by solvent polarity .

Halogenation and Dehalogenation

The compound participates in halogen exchange and reduction reactions:

  • Bromination : Treatment with Br2 in H2O replaces chlorines with bromine at positions 5 and 6, yielding 5,6-dibromo derivatives (90% conversion) .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) removes chlorides, forming 3-ethyluracil (5,6-dihydropyrimidine-2,4(1H,3H)-dione) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeCatalyst SystemCoupling PartnerProductYield
Suzuki-MiyauraPd(PPh3)4, K2CO3Phenylboronic acid5,6-Diphenyl-3-ethylpyrimidine-2,4(1H,3H)-dione55%
Buchwald-HartwigPd2(dba)3, XPhosBenzylamine5-(Benzylamino)-6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione63%

Cyclization and Ring Expansion

  • Cyclocondensation : Reacting with ethylenediamine in ethanol forms a fused 1,4-diazepine ring (65% yield) .

  • DAST-Mediated Fluorination : Treatment with diethylaminosulfur trifluoride introduces fluorine at position 6, yielding 6-fluoro derivatives (45% yield) .

Acid/Base Reactivity

  • Deprotonation : The NH protons at positions 1 and 3 are acidic (pKa ≈ 8–9). Deprotonation with NaOH generates a resonance-stabilized dianion, facilitating electrophilic aromatic substitution .

  • Protonation Studies : In HCl/EtOH, the compound undergoes reversible protonation at the carbonyl oxygen, confirmed by UV-Vis spectral shifts (λmax 270 nm → 290 nm) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione can inhibit the growth of various bacterial strains.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modified pyrimidines, including this compound, displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various pathways.

Case Study:
In a study conducted by researchers at a prominent university, this compound was found to inhibit cell proliferation in certain cancer cell lines while promoting apoptosis .

Agricultural Applications

1. Herbicide Development
Pyrimidine derivatives have been explored as potential herbicides due to their ability to inhibit specific biochemical pathways in plants.

Data Table: Herbicidal Activity of Pyrimidine Derivatives

Compound NameTarget Plant SpeciesInhibition Rate (%)
This compoundAmaranthus retroflexus85%
5-FluorouracilEchinochloa crus-galli75%

This table summarizes the herbicidal efficacy of various pyrimidine derivatives against common weed species.

Synthetic Applications

1. Synthesis of Bioactive Molecules
this compound serves as a precursor in the synthesis of various bioactive molecules. Its unique structure allows for modifications that yield compounds with enhanced biological activities.

Case Study:
A synthetic pathway developed by chemists involved using this compound to create novel antifungal agents. The resulting compounds showed improved efficacy compared to existing treatments .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance binding affinity through halogen bonding, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: Chloro and trifluoromethyl groups enhance electrophilicity, favoring nucleophilic substitution reactions, whereas amino and methoxy groups increase electron density, altering redox and hydrogen-bonding properties .
  • Lipophilicity : The ethyl group in the target compound may improve membrane permeability compared to smaller alkyl or polar substituents .

Comparison with Analogues

  • 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Synthesized via alkylation/amination of 6-chloro precursors, with methyl groups introduced using methyl halides .
  • 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione : Condensation of ethyl trifluoroacetoacetate with urea under basic conditions .
  • Thieno-pyrimidine Derivatives: Cyclization reactions with thioacetamide in acetic acid yield fused-ring systems .

Reactivity Differences :

  • Chloro-substituted pyrimidines (e.g., 6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione) undergo nucleophilic displacement with amines or thiols, whereas methoxy or amino derivatives are less reactive in such conditions .

Antimicrobial Activity

  • Thieno-pyrimidine Derivatives: Exhibit potent activity against Staphylococcus aureus, surpassing reference drugs like streptomycin . The dichloro and thiazolyl groups likely enhance target binding via hydrophobic/halogen interactions.
  • Amino-substituted Analogues: Used in Schiff base formation for coordination chemistry, suggesting versatility in drug design .

Physicochemical Properties and Stability

  • Crystal Packing : Hydrogen-bonding networks (e.g., N–H···O in 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione) influence solubility and melting points .
  • Stability: Chloro groups may confer hydrolytic stability compared to labile substituents like methoxy or amino .

Biological Activity

5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione (CAS No. 1708435-97-5) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties and has been studied for its mechanisms of action in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C6H6Cl2N2OC_6H_6Cl_2N_2O, with a molecular weight of approximately 209.03 g/mol . The compound features two chlorine atoms at the 5 and 6 positions and an ethyl group at the 3 position of the pyrimidine ring.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis (programmed cell death) through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

Neuropharmacological Effects

Pyrimidine derivatives are often investigated for their neuropharmacological properties. Preliminary findings suggest that this compound may act as a central nervous system depressant, similar to other pyrimidine derivatives . Further research is required to elucidate its specific effects on neurotransmitter systems.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Study Biological Activity Findings
Study 1AntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Study 2CytotoxicityInduced apoptosis in MCF-7 breast cancer cells with IC50 = 25 µM after 48 hours.
Study 3NeuropharmacologyExhibited sedative effects in rodent models; potential GABAergic activity suggested.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrimidine derivatives including this compound against clinical isolates of bacteria. The compound was found to inhibit growth effectively at concentrations that were well tolerated by human cells.
  • Cytotoxic Mechanisms : In a cancer research context, a detailed investigation into the cytotoxic mechanisms revealed that treatment with this compound led to significant increases in reactive oxygen species (ROS) levels in cancer cells, indicating oxidative stress as a potential pathway for inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation or halogenation of pyrimidine precursors. For example, ethylation of a 6-amino-pyrimidine-dione intermediate using ethyl iodide in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) yields ~40–53% of alkylated products . Optimization includes adjusting stoichiometry (e.g., 1.5–2.0 equivalents of alkylating agent), temperature (60–80°C), and reaction time (12–24 hrs). Monitoring via TLC or LCMS ensures intermediate conversion. Purification by recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns. For pyrimidine-diones, expect signals for NH protons (δ 10–12 ppm, broad), ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 3.9–4.1 ppm for CH₂), and aromatic protons (δ 6.5–8.5 ppm) .
  • LCMS/HPLC : Verify molecular ion peaks (e.g., [M+H]+ at m/z 196.2 for ethyl derivatives) and purity (>95%) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrimidine-dione hydrates) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer : It serves as a precursor for kinase inhibitors (e.g., eEF-2K inhibitors) and antiviral agents. Functionalization at the 5- and 6-positions (e.g., introducing chloro/ethyl groups) enhances binding to biological targets. For example, analogs with trifluoromethyl or thiazole substituents show improved bioactivity .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and optimization of 5,6-Dichloro-3-ethylpyrimidine derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states for alkylation/halogenation steps. Machine learning models trained on reaction databases (e.g., PubChem) identify optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error in reaction design .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrimidine-diones?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. cyclopropyl groups) and correlate with bioassay results (e.g., IC₅₀ values for kinase inhibition) .
  • Metabolic Stability Assays : Use hepatic microsomes or cytochrome P450 enzymes to assess if conflicting data arise from differential metabolite formation .
  • Crystallographic Analysis : Compare target-binding modes (e.g., hydrogen-bonding interactions in kinase active sites) to explain potency variations .

Q. How can researchers design experiments to probe the regioselectivity of halogenation in pyrimidine-dione scaffolds?

  • Methodological Answer :

  • Isotopic Labeling : Use ²H/¹³C-labeled precursors to track halogenation sites via NMR or MS.
  • Competitive Reactions : React 3-ethylpyrimidine-dione with equimolar Cl₂/Br₂ under controlled conditions (e.g., UV light, radical initiators) to determine preferential halogenation at C5 vs. C6 .
  • Computational Modeling : Calculate Fukui indices or electrostatic potential maps to predict electrophilic attack sites .

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